4-amino-N-(2-methoxybenzyl)-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Schiff bases reduction route . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of nitriles and amides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature, pressure, and pH to ensure high yield and purity. Catalysts such as tin or iron may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Scientific Research Applications
4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Investigated for antiviral activity.
Uniqueness
4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a thiazole ring with amino, methoxyphenyl, and phenylethyl groups, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H21N3O2S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-amino-N-[(2-methoxyphenyl)methyl]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-16-10-6-5-9-15(16)13-22-19(24)17-18(21)23(20(26)27-17)12-11-14-7-3-2-4-8-14/h2-10H,11-13,21H2,1H3,(H,22,24) |
InChI Key |
CUEGGNKOGSHENU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)CCC3=CC=CC=C3)N |
Origin of Product |
United States |
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